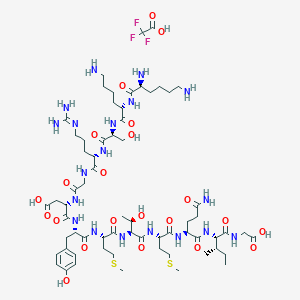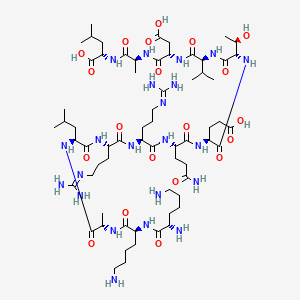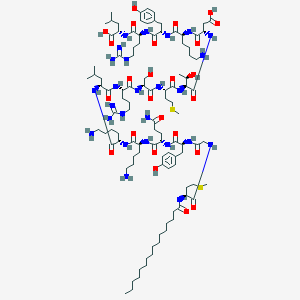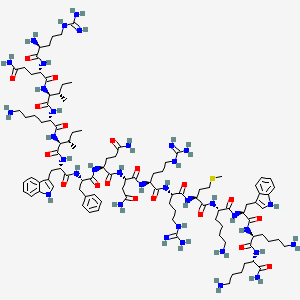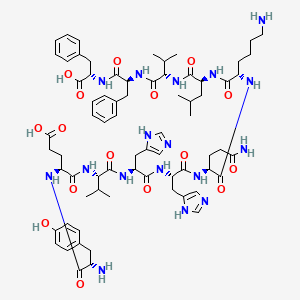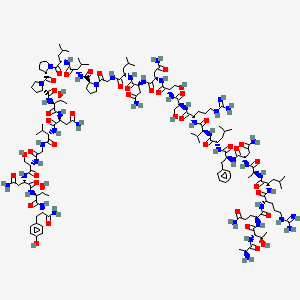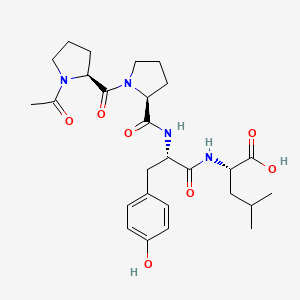
Acetyl tetrapeptide-11
Übersicht
Beschreibung
Acetyl tetrapeptide-11 is a synthetic peptide composed of the amino acids proline, proline, tyrosine, and leucine. It is primarily used in cosmetic formulations due to its anti-aging properties. This compound is known for its ability to improve skin elasticity and cohesion by stimulating the synthesis of key proteins such as Syndecan-1 and Collagen XVII .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetyl tetrapeptide-11 is synthesized through the acetylation of tetrapeptide-11. The process involves the reaction of acetic acid with tetrapeptide-11, resulting in the formation of this compound. The amino acid sequence of this peptide is proline-proline-tyrosine-leucine .
Industrial Production Methods: The industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. After the peptide chain is fully assembled, it is cleaved from the resin and purified .
Analyse Chemischer Reaktionen
Types of Reactions: Acetyl tetrapeptide-11 primarily undergoes acetylation reactions.
Common Reagents and Conditions:
Reagents: Acetic acid, tetrapeptide-11
Conditions: The reaction is typically carried out under mild conditions to prevent degradation of the peptide.
Major Products: The primary product of the acetylation reaction is this compound, which is used in various cosmetic formulations .
Wissenschaftliche Forschungsanwendungen
Acetyl tetrapeptide-11 has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and protein synthesis.
Medicine: Explored for its potential in anti-aging treatments and skin regeneration therapies.
Industry: Widely used in the cosmetic industry for its anti-aging properties, improving skin elasticity and cohesion
Wirkmechanismus
Acetyl tetrapeptide-11 exerts its effects by stimulating the synthesis of Syndecan-1 and Collagen XVII. These proteins play a crucial role in maintaining the structural integrity of the skin. Syndecan-1 is involved in cell proliferation and migration, while Collagen XVII is essential for the adhesion between the epidermis and the dermal-epidermal junction. By enhancing the production of these proteins, this compound improves skin elasticity and cohesion .
Vergleich Mit ähnlichen Verbindungen
Acetyl tetrapeptide-9: Stimulates collagen Type I and lumican synthesis.
Palmitoyl tetrapeptide-7: Known for its anti-inflammatory properties.
Palmitoyl oligopeptide: Enhances skin hydration and elasticity
Uniqueness: Acetyl tetrapeptide-11 is unique in its ability to specifically target and stimulate the synthesis of Syndecan-1 and Collagen XVII, which are critical for maintaining skin structure and cohesion. This targeted action makes it particularly effective in anti-aging formulations .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-acetylpyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4O7/c1-16(2)14-21(27(37)38)29-24(34)20(15-18-8-10-19(33)11-9-18)28-25(35)22-6-4-13-31(22)26(36)23-7-5-12-30(23)17(3)32/h8-11,16,20-23,33H,4-7,12-15H2,1-3H3,(H,28,35)(H,29,34)(H,37,38)/t20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEQPUBSXXOUGC-MLCQCVOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928006-88-6 | |
| Record name | Acetyl tetrapeptide-11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928006886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Leucine, 1-acetyl-L-prolyl-L-prolyl-L-tyrosyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL TETRAPEPTIDE-11 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R3VC3BV8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



